(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a 1,3-dioxoisoindoline moiety with a 2,2-difluorocyclopropane carboxylate group. The presence of fluorine atoms in the cyclopropane ring enhances the compound’s stability and reactivity, making it a valuable subject for various scientific investigations .
Preparation Methods
The synthesis of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline derivatives with difluorocyclopropane carboxylate precursors. One common method includes the use of triflic acid in dichloromethane to facilitate the cyclopropanation reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through rigorous quality control measures .
Chemical Reactions Analysis
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include triflic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the cyclopropane ring enhance the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound shares the 1,3-dioxoisoindoline moiety but lacks the difluorocyclopropane group, resulting in different chemical properties and applications.
1,3-Dioxoisoindol-2-yl 1-ethynylcyclopropane-1-carboxylate:
The uniqueness of this compound lies in its combination of the 1,3-dioxoisoindoline and difluorocyclopropane moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H7F2NO4 |
---|---|
Molecular Weight |
267.18 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H7F2NO4/c13-12(14)5-8(12)11(18)19-15-9(16)6-3-1-2-4-7(6)10(15)17/h1-4,8H,5H2 |
InChI Key |
NRSYFCVMBBNJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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